molecular formula C17H17BrN2O2S B2667681 2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313405-66-2

2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2667681
CAS No.: 313405-66-2
M. Wt: 393.3
InChI Key: ZDCUQJZIWZDMGR-UHFFFAOYSA-N
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Description

2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCUQJZIWZDMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques like continuous flow synthesis and high-throughput screening .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is known to modulate various biological pathways, including:

Biological Activity

2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structural features and potential biological activities have garnered interest in medicinal chemistry, particularly for its applications in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C17H16BrN2O3SC_{17}H_{16}BrN_{2}O_{3}S, with a molecular weight of approximately 394.28 g/mol. The compound features a bromobenzamide substituent and a tetrahydrobenzothiophene core, which contribute to its reactivity and biological activity.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of related tetrahydrobenzo[b]thiophene derivatives. For instance, compounds synthesized through similar methodologies demonstrated significant antioxidant activity comparable to ascorbic acid. This suggests that this compound could also exhibit similar properties due to its structural characteristics .

Anticancer Activity

Benzothiophene derivatives have been reported to possess anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Activity

Studies have shown that benzothiophene derivatives exhibit antibacterial and antifungal activities. The biological activity is believed to arise from their ability to interact with microbial cell membranes or inhibit essential microbial enzymes .

Case Studies and Research Findings

  • Antioxidant Study : A study evaluated the total antioxidant capacity (TAC) of synthesized tetrahydrobenzo[b]thiophene derivatives using the phosphomolybdenum method. Compounds displayed significant antioxidant potency suggesting their potential use in treating oxidative stress-related diseases .
  • Anticancer Research : In vitro studies demonstrated that benzothiophene derivatives could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation pathways .
  • Antimicrobial Testing : A series of benzothiophene derivatives were tested against several bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial effects, making them potential candidates for antibiotic development .

While specific pathways for this compound are not fully elucidated, potential mechanisms may include:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to receptors that regulate cell growth and apoptosis.

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